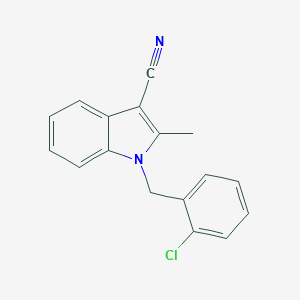
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It has gained popularity as a recreational drug due to its psychoactive effects that mimic those of tetrahydrocannabinol (THC), the main psychoactive compound in cannabis. However, JWH-018 has also been used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
Mecanismo De Acción
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile acts as a cannabinoid receptor agonist, meaning that it binds to and activates cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of THC. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile also has some affinity for the CB2 receptor, which is primarily located in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including:
- Analgesic effects: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to reduce pain sensation in animal models.
- Appetite stimulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to increase food intake in animal models.
- Mood alteration: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to produce changes in mood and behavior in animal models.
- Immune modulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has several advantages and limitations for lab experiments. Some advantages include:
- High potency: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a highly potent cannabinoid receptor agonist, which allows for smaller doses to be used in experiments.
- Selectivity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has a high affinity for the CB1 receptor, which allows for selective activation of this receptor.
- Reproducibility: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized in a reproducible manner, which allows for consistent results in experiments.
Some limitations of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile for lab experiments include:
- Lack of specificity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has some affinity for the CB2 receptor, which can complicate interpretation of results.
- Potential for abuse: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a psychoactive compound that can produce euphoric effects, which can be a concern in lab settings.
- Legal restrictions: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a controlled substance in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids. Some possible areas of focus include:
- Therapeutic applications: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids may have potential therapeutic applications for conditions such as pain, inflammation, and anxiety.
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
- Structure-activity relationships: Research on the structure-activity relationships of synthetic cannabinoids may lead to the development of more selective and potent compounds.
- Toxicology: Further research is needed to fully understand the potential toxic effects of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
Métodos De Síntesis
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylindole in the presence of a base, followed by the addition of cyanide to form the carbonitrile group. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling system that plays a role in many physiological processes, including pain sensation, appetite, mood, and immune function. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, which can modulate these physiological processes.
Propiedades
Nombre del producto |
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile |
|---|---|
Fórmula molecular |
C17H13ClN2 |
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-15(10-19)14-7-3-5-9-17(14)20(12)11-13-6-2-4-8-16(13)18/h2-9H,11H2,1H3 |
Clave InChI |
FGBTZWHZONBAFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)
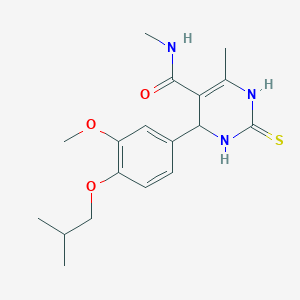
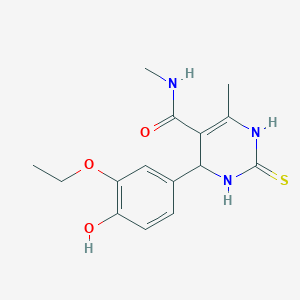
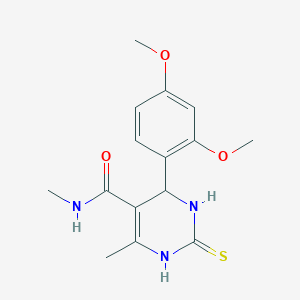

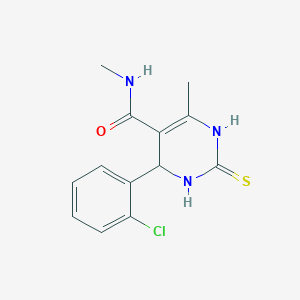
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)